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Compound of Interest

1H-Imidazole-2-carboxaldehyde
Compound Name:
oxime

Cat. No.: B154060

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Imidazole-2-carboxaldehyde oxime, a molecule of interest in medicinal chemistry and
materials science. This document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource for its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 1H-
Imidazole-2-carboxaldehyde oxime. Due to the existence of syn and anti isomers, the NMR
data reflects a mixture of these two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies in DMSO-d6 and acetone-d6 have shown that 1H-Imidazole-2-carboxaldehyde
oxime exists as a mixture of syn and anti isomers, with a ratio of approximately 60:40 in both
solvents.[1] The proton tautomerism rate is noted to be higher in acetone-d6.[1]

Table 1: *H NMR Spectral Data
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Note: Specific chemical shifts and coupling constants for all protons are not fully detailed in the
available literature. 2D NMR techniques such as HMBC were used for unequivocal assignment
of signals to the syn/anti isomers.[1]

Table 2: 3C NMR Spectral Data
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DMSO-d6
C2
Broad signals observed at
lower temperatures, coalescing A 13C NMR spectrum in
C4/C5 into a single signal at 298 K in DMSO-d6 is available in the
acetone-d6 due to proton literature.[1]
tautomerism.[1]
C=N (oxime)

Note: A definitive list of 13C chemical shifts is not available in the cited literature. The presence

of syn- and anti-isomers leads to a more complex spectrum.[1]

Infrared (IR) Spectroscopy

Specific experimental IR data for 1H-Imidazole-2-carboxaldehyde oxime is not readily

available. However, based on the functional groups present, the following characteristic

absorption bands are expected.

Table 3: Expected IR Absorption Bands

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (oxime) 3600-3200 Broad

N-H stretch (imidazole) 3300-3100 Broad

C-H stretch (aromatic) 3100-3000 Medium

C=N stretch (oxime) 1680-1620 Medium

C=N stretch (imidazole ring) 1600-1475 Medium to Strong

C=C stretch (imidazole ring) 1475-1400 Medium to Strong

N-O stretch 960-930 Medium
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Mass Spectrometry (MS)

A specific mass spectrum for 1H-Imidazole-2-carboxaldehyde oxime has not been identified
in the literature. The expected molecular ion peak and potential fragmentation patterns are
outlined below. The molecular formula is CaHsNsO, with a molecular weight of 111.10 g/mol .

Table 4: Expected Mass Spectrometry Data

m/z Value lon Notes

111 [M]* Molecular ion peak.

94 [M-OH]* Loss of a hydroxyl radical.
81 [M-NOJ* Loss of nitric oxide.

68 [C3HaN2]* Imidazole ring fragment.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Objective: To acquire *H and 3C NMR spectra of 1H-Imidazole-2-carboxaldehyde oxime.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 1H-Imidazole-2-carboxaldehyde
oxime in 0.6 mL of a deuterated solvent (e.g., DMSO-ds or acetone-ds) in a standard 5 mm
NMR tube.

e 1H NMR Acquisition:

o Tune and shim the spectrometer for the specific sample and solvent.
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o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. This typically requires a larger number of
scans compared to *H NMR.

o Process the spectrum similarly to the *H spectrum.
o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

e 2D NMR (Optional but Recommended): To aid in structural elucidation and distinguish
between isomers, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation).

Click to download full resolution via product page

Fig. 1. General workflow for NMR spectroscopic analysis.

IR Spectroscopy
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Objective: To obtain the infrared spectrum of 1H-Imidazole-2-carboxaldehyde oxime to
identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Procedure:

Background Spectrum: Record a background spectrum of the empty ATR crystal to account
for atmospheric COz and H20.

o Sample Application: Place a small amount of the solid 1H-Imidazole-2-carboxaldehyde
oxime sample directly onto the ATR crystal. Ensure good contact between the sample and
the crystal surface by applying pressure with the built-in clamp.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm~1. The typical spectral range is 4000-400 cm™1.

» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

o Peak Analysis: Identify the major absorption bands and assign them to the corresponding
functional group vibrations.
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Fig. 2: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 1H-Imidazole-2-
carboxaldehyde oxime.
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Instrumentation: A mass spectrometer, for example, one equipped with an Electron lonization
(El) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source. For a
volatile compound, this can be done via a direct insertion probe or through a gas
chromatograph (GC-MS).

« lonization: In the EI source, the sample molecules are bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates
them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded.

e Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions
versus their m/z ratio.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain
structural information.

Mass Spectrometry Process Output

lonization
(e.g., El)

Mass Analysis
(m/z separation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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